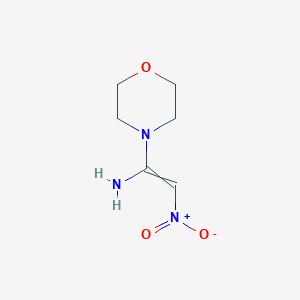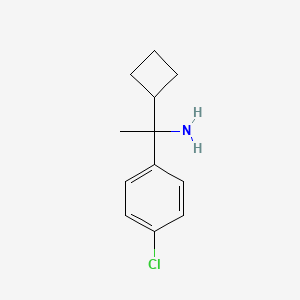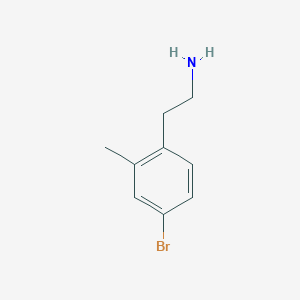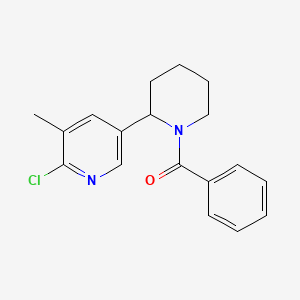
2-chloro-N-methyl-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-methyl-benzeneethanamine is an organic compound with the chemical formula C9H12ClN. It is a colorless liquid with a pungent odor. This compound is primarily used as a pharmaceutical intermediate and has applications in the synthesis of various drugs, including antidepressants, painkillers, and nervous system medications .
Preparation Methods
The preparation of 2-Chloro-N-methyl-benzeneethanamine typically involves the reaction of phenethylamine with anhydrous stannous chloride. The process begins with the formation of chloro-imine, which is then methylated under alkaline conditions to yield the target product . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
2-Chloro-N-methyl-benzeneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-N-methyl-benzeneethanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is a key intermediate in the production of pharmaceuticals, particularly those targeting the nervous system.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-benzeneethanamine involves its interaction with specific molecular targets and pathways. It can act on receptors and enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the nervous system, influencing signal transmission and potentially altering mood or pain perception .
Comparison with Similar Compounds
2-Chloro-N-methyl-benzeneethanamine can be compared with other similar compounds such as:
Phenethylamine: A parent compound with similar structural features but lacking the chlorine and methyl groups.
N-methylphenethylamine: Similar to 2-Chloro-N-methyl-benzeneethanamine but without the chlorine atom.
2-Chlorophenethylamine: Similar but without the methyl group on the nitrogen atom.
The uniqueness of 2-Chloro-N-methyl-benzeneethanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H12ClN |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-chloro-N-methyl-2-phenylethanamine |
InChI |
InChI=1S/C9H12ClN/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 |
InChI Key |
JTDTYGHSVYMKMH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine](/img/structure/B11821284.png)












